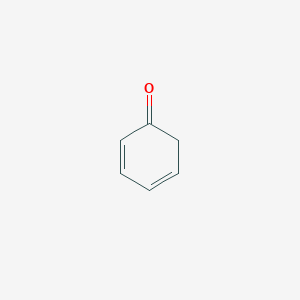

2,4-Cyclohexadienone

CAS No.: 24599-57-3

Cat. No.: VC19696086

Molecular Formula: C6H6O

Molecular Weight: 94.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24599-57-3 |

|---|---|

| Molecular Formula | C6H6O |

| Molecular Weight | 94.11 g/mol |

| IUPAC Name | cyclohexa-2,4-dien-1-one |

| Standard InChI | InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-4H,5H2 |

| Standard InChI Key | WQPDQJCBHQPNCZ-UHFFFAOYSA-N |

| Canonical SMILES | C1C=CC=CC1=O |

Introduction

Molecular Structure and Fundamental Properties

2,4-Cyclohexadienone belongs to the class of cyclic dienones, featuring a planar six-membered ring with alternating double bonds at the 1,3-positions and a ketone group at position 1. The conjugation of the π-electrons across the dienone system results in significant resonance stabilization, which influences its chemical behavior.

Electronic Configuration and Resonance

The electronic structure of 2,4-cyclohexadienone is defined by delocalized π-electrons across the C1–C2 and C3–C4 double bonds, with the ketone oxygen contributing to polarization. This delocalization lowers the energy of the LUMO (lowest unoccupied molecular orbital), enhancing electrophilic reactivity at the carbonyl carbon .

Synthetic Methodologies

Traditional Synthesis Routes

Historically, 2,4-cyclohexadienone derivatives were prepared via halogenation of phenolic precursors. For instance, 2,4,4,6-tetrabromo-2,5-cyclohexadienone is synthesized by brominating 2,4,6-tribromophenol with bromine in acetic acid and sodium acetate . This electrophilic aromatic substitution proceeds via intermediate bromonium ion formation, yielding the tetrabrominated product in high purity.

Modern Microwave-Assisted Approaches

Recent advances leverage microwave irradiation to accelerate reaction kinetics. A 2016 study demonstrated that tertiary propargyl vinyl ethers undergo a base-catalyzed domino reaction under microwave conditions (300 W, 190°C) to form α-quaternized 2,4-cyclohexadienones . Imidazole catalyzes the tandem electrocyclization and aromatization steps, achieving yields of 59–87%. This method tolerates diverse functional groups, including aryl, tert-butyl, and trimethylsilyl substituents, enabling the synthesis of structurally complex derivatives.

Table 2: Comparison of Synthetic Methods

Chemical Reactivity and Derivatives

Electrophilic and Nucleophilic Reactions

The electron-deficient carbonyl group in 2,4-cyclohexadienone facilitates nucleophilic attacks, while the conjugated diene system participates in Diels-Alder reactions. Brominated derivatives, such as 2,4,4,6-tetrabromo-2,5-cyclohexadienone, act as catalysts in deoxygenation reactions, converting sulfoxides to sulfides and alcohols to azides .

Functionalized Derivatives

-

6-Carbonyl-2,4-cyclohexadienone (C₇H₄O₂): This derivative, featuring an additional carbonyl group, exhibits enhanced electrophilicity and serves as a precursor in quinone synthesis .

-

α-Quaternized Derivatives: Introduced via the domino manifold, these compounds host a formyl group at C-2 and a quaternized carbon at C-6, broadening their utility in asymmetric catalysis .

Applications in Organic Synthesis

Catalysis

The tetrabromo derivative’s ability to abstract oxygen atoms makes it effective in deoxygenating sulfoxides and oxidizing alcohols. For example, it catalyzes the conversion of alcohols to azides under mild conditions, a critical step in click chemistry .

Natural Product Synthesis

2,4-Cyclohexadienone scaffolds are pivotal in synthesizing diterpenes like ent-3β-hydroxypimara-8(14),9,15-trien-12-one, a biogenetic precursor to antitumor agent spruceanol . The compound’s propensity for single-bond migrations enables efficient phenol derivative generation.

Future Directions

Ongoing research aims to exploit 2,4-cyclohexadienone’s electronic structure for photoredox catalysis and green chemistry applications. Advances in continuous-flow synthesis may enhance the scalability of microwave-assisted methods, while computational studies could predict novel derivatives with tailored reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume